molecular formula C16H13N3O6 B14938212 2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate

2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate

Cat. No.: B14938212
M. Wt: 343.29 g/mol
InChI Key: XPQJPKSFBOCJJT-UHFFFAOYSA-N
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Description

2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE is a complex organic compound with the molecular formula C16H13N3O6 It is characterized by the presence of a nitrobenzoyl group, a hydrazino group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in an industrial setting would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like 4-nitrobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazino group can form stable complexes with metal ions. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl Hydrazine: Shares the nitrobenzoyl and hydrazino groups but lacks the phenyl acetate moiety.

    Phenyl Acetate: Contains the phenyl acetate group but lacks the nitrobenzoyl and hydrazino groups.

Uniqueness

2-{[2-(4-NITROBENZOYL)HYDRAZINO]CARBONYL}PHENYL ACETATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O6/c1-10(20)25-14-5-3-2-4-13(14)16(22)18-17-15(21)11-6-8-12(9-7-11)19(23)24/h2-9H,1H3,(H,17,21)(H,18,22)

InChI Key

XPQJPKSFBOCJJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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